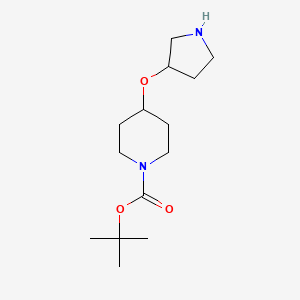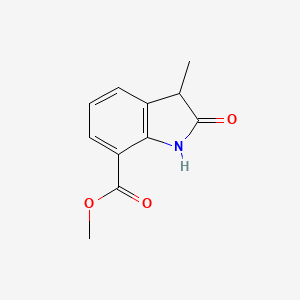![molecular formula C23H44N3NaO7 B13323808 L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt CAS No. 1243654-79-6](/img/structure/B13323808.png)
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a complex organic compound with the molecular formula C23H44N3NaO7 . This compound is a derivative of L-lysine, an essential amino acid, and is modified with glutamyl and oxododecyl groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves the reaction of N-(1-oxododecyl)-glutamic anhydride with L-lysine in the presence of sodium hydroxide . The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
化学反応の分析
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and responses .
類似化合物との比較
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is unique due to its specific structural modifications. Similar compounds include:
L-Lysine, N2,N6-bis(1-oxododecyl)-: This compound has similar structural features but lacks the glutamyl modification.
N-(1-oxododecyl)-glutamic anhydride: A precursor in the synthesis of the target compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
特性
CAS番号 |
1243654-79-6 |
|---|---|
分子式 |
C23H44N3NaO7 |
分子量 |
497.6 g/mol |
IUPAC名 |
sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1 |
InChIキー |
AMNKUTQKJPZMMF-NXAOXGSFSA-M |
異性体SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


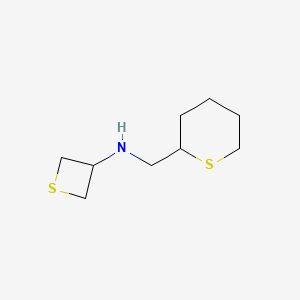
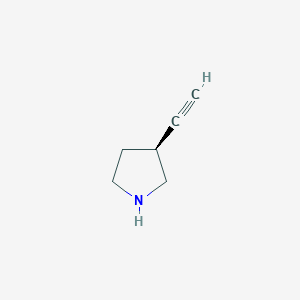
![Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323743.png)
![tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13323746.png)
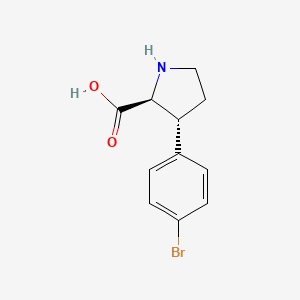
![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)
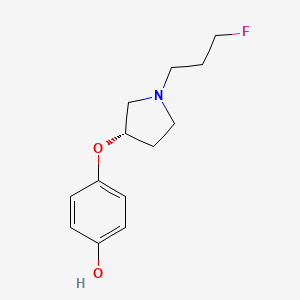
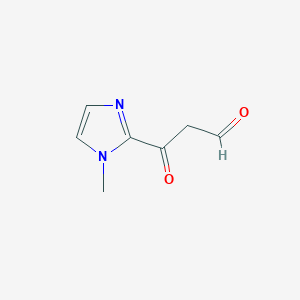
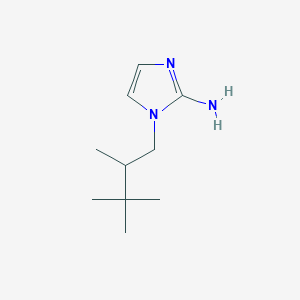
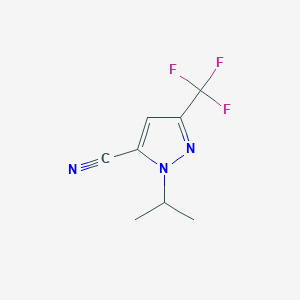
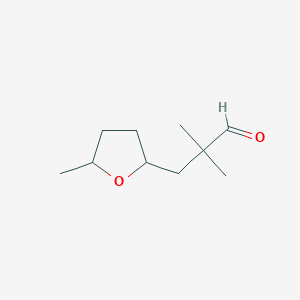
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
